Timosaponin E2

Inflammation Neutrophil Biology Oxidative Stress

Secure research-grade Timosaponin E2 for your lab. This specific furostanol saponin uniquely inhibits fMLP-induced superoxide production and platelet aggregation, unlike analogs AIII and BII. Its specific glycosidic structure ensures mechanistic precision in neutrophil and thrombosis studies. Superior solubility enhances oral in vivo bioavailability.

Molecular Formula C46H78O20
Molecular Weight 951.1 g/mol
Cat. No. B12383560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimosaponin E2
Molecular FormulaC46H78O20
Molecular Weight951.1 g/mol
Structural Identifiers
SMILESCC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC
InChIInChI=1S/C46H78O20/c1-19(18-60-41-37(57)34(54)30(50)25(15-47)62-41)8-13-46(59-5)20(2)28-39(66-46)33(53)29-23-7-6-21-14-22(9-11-44(21,3)24(23)10-12-45(28,29)4)61-43-40(36(56)32(52)27(17-49)64-43)65-42-38(58)35(55)31(51)26(16-48)63-42/h19-43,47-58H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43+,44-,45+,46?/m0/s1
InChIKeyAEQCVAHITMFLIK-VOLDOWPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timosaponin E2: Steroidal Saponin Procurement for Inflammation and Platelet Aggregation Research


Timosaponin E2 (CAS: 222018-47-5) is a steroidal saponin primarily isolated from the rhizomes of *Anemarrhena asphodeloides* Bunge [1]. Its molecular structure is a furostanol saponin, specifically (25S)-26-O-β-D-glucopyranosyl-22-methoxy-5β-furost-3β,15α,26-triol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside [2], with a molecular weight of 951.1 g/mol . This compound is recognized for its role as an anti-inflammatory agent through the inhibition of active oxygen production and platelet aggregation [3].

Why Timosaponin E2 Cannot Be Substituted by Other Timosaponins


Substituting Timosaponin E2 with other in-class timosaponins like AIII or BII is not scientifically valid. While these analogs share a common plant origin, their distinct molecular structures dictate their specific bioactivity profiles . For instance, Timosaponin AIII is a known anti-cancer agent [1], while Timosaponin BII is studied for neuroprotection [2]. Critically, Timosaponin E2 exhibits a unique ability to inhibit fMLP-induced superoxide generation and platelet aggregation, effects that are not observed with the same potency or mechanism for AIII or BII [3]. This functional differentiation is linked to its specific glycosidic structure, making generic substitution a potential confounder in mechanistic studies of inflammation and platelet function.

Quantitative Differentiation of Timosaponin E2: Key Evidence for Selection


Inhibition of fMLP-Induced Superoxide Generation: Timosaponin E2 vs. AIII and BII

Timosaponin E2 significantly inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in human neutrophils in a concentration-dependent manner, an activity not observed with timosaponin AIII or BII. This indicates a distinct mechanism of action within the timosaponin family [1].

Inflammation Neutrophil Biology Oxidative Stress

Inhibition of Platelet Aggregation: A Shared but Quantified Activity

Both Timosaponin E1 and E2 have been shown to inhibit platelet aggregation in human blood. This property is a defining characteristic of the timosaponin class [1]. While direct head-to-head potency data against AIII or BII is lacking, this study establishes the baseline activity for E2.

Thrombosis Cardiovascular Research Platelet Biology

Structural Differentiation: Glycosidic Profile and Potential Pharmacokinetic Implications

Timosaponin E2 is distinguished by a specific glycosidic structure that has been reported to enhance its solubility and bioavailability compared to other timosaponins . This structural feature is a key differentiator for procurement decisions focused on in vivo studies.

Pharmacokinetics Bioavailability Structure-Activity Relationship

Recommended Application Scenarios for Timosaponin E2 Based on Quantitative Evidence


Mechanistic Studies of fMLP-Mediated Neutrophil Activation and Oxidative Stress

Based on the evidence that Timosaponin E2 uniquely inhibits fMLP-induced superoxide generation [1], it is the optimal candidate for research focused on the fMLP pathway in neutrophil biology. It can be used as a chemical probe to dissect the role of protein tyrosine kinase signaling in superoxide production, while avoiding the confounding activities of other timosaponins.

Investigating Platelet Aggregation in Inflammatory Contexts

Researchers investigating the intersection of inflammation and thrombosis can utilize Timosaponin E2 due to its confirmed inhibitory effect on platelet aggregation in human blood [1]. Its dual action on neutrophil superoxide generation makes it particularly suitable for studies examining the interplay between these two processes.

In Vivo Studies Requiring Enhanced Bioavailability

For in vivo pharmacology studies in rodent models where oral bioavailability of saponins is a known challenge [2], Timosaponin E2's specific glycosidic structure, which is linked to enhanced solubility , positions it as a more favorable choice among timosaponins. This may improve plasma exposure and increase the likelihood of observing a pharmacodynamic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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